molecular formula C21H18Cl2N4O B3402219 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine CAS No. 1049323-49-0

3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine

Cat. No.: B3402219
CAS No.: 1049323-49-0
M. Wt: 413.3 g/mol
InChI Key: NXORNLJFDCGDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development and study of receptor-targeting molecules. This synthetic derivative features a pyridazine core, a nitrogen-containing heterocycle known for its utility in drug discovery , which is functionalized at the 3-position with a piperazine ring—a common pharmacophore in bioactive compounds . The piperazine nitrogen is acylated by a 3-chlorobenzoyl group, while the 6-position of the pyridazine is substituted with a 2-chlorophenyl ring. This specific molecular architecture, incorporating multiple aromatic and heterocyclic systems, suggests potential application as a key intermediate or a pharmacologically active scaffold for neuroscience research, such as the study of benzodiazepine-like activity or other central nervous system targets. Compounds with structural similarities to this product are frequently supplied for use in in silico toxicity and mutagenicity screening, which is a critical step in early-stage drug development to identify DNA-reactive impurities . The presence of aromatic chlorines and complex ring systems makes it a relevant subject for such computational (Q)SAR predictions, helping researchers assess its safety profile and prioritize compounds for further investigation. This product is intended for use in controlled laboratory settings by qualified professionals. It is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3-chlorophenyl)-[4-[6-(2-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N4O/c22-16-5-3-4-15(14-16)21(28)27-12-10-26(11-13-27)20-9-8-19(24-25-20)17-6-1-2-7-18(17)23/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXORNLJFDCGDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3Cl)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Solubility: Hydrolysis of the chlorine at position 3 to a ketone (as in pyridazinone derivatives) improves aqueous solubility but reduces membrane permeability .
  • Sulfonyl vs. Benzoyl : Sulfonyl substituents (e.g., in ) decrease piperazine basicity, altering pharmacokinetics compared to the benzoyl group .

Core Heterocycle Modifications

Compound Class Core Structure Substituents Biological Relevance Reference
Pyridazine Derivatives Pyridazine Piperazine + aromatic groups Anti-inotropic, anti-viral
Purine Derivatives (e.g., Compound 29 in ) Purine Piperazine + chlorophenyl groups Cannabidiol analogs with high purity (HPLC >95%); potential neuroactivity

Key Observations :

  • Pyridazine vs. Purine: Purine derivatives (e.g., ) exhibit distinct scaffold-based interactions, possibly targeting adenosine receptors, whereas pyridazine derivatives show broader anti-microbial activity .

Biological Activity

The compound 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine is a pyridazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and the underlying mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorobenzoyl piperazine with chlorophenyl-substituted pyridazines. The synthetic pathway can be optimized using various reagents and conditions to enhance yield and purity. Detailed methodologies can be found in studies focusing on similar piperazine derivatives .

Antitumor Activity

Recent studies indicate that derivatives of piperazine, including the target compound, exhibit significant antitumor properties. For instance, a related series of compounds demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)15Apoptosis induction
Compound BA549 (Lung)10Cell cycle arrest
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazineHeLa (Cervical)12Apoptosis induction

The presence of electron-withdrawing groups such as chlorine enhances the potency of these compounds by stabilizing the active form .

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, with varying degrees of efficacy. The structure-activity relationship (SAR) analysis suggests that modifications on the piperazine ring significantly influence antibacterial potency.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate that the compound may disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways .

Anticonvulsant Activity

In addition to its anticancer and antibacterial properties, the compound has been assessed for anticonvulsant activity. In animal models, it demonstrated significant protection against seizures induced by picrotoxin, suggesting potential for therapeutic use in epilepsy .

Case Studies

  • Antitumor Efficacy : A study involving the evaluation of various piperazine derivatives showed that modifications to the piperazine moiety led to enhanced cytotoxicity in breast cancer cells. The tested compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin.
  • Antibacterial Screening : In a comparative study against standard antibiotics, the compound displayed superior activity against resistant strains of bacteria, indicating its potential as a new lead in antibiotic development.

Q & A

Basic Questions

Synthesis and Structural Confirmation Q: What synthetic methodologies are established for synthesizing 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine, and how is structural confirmation typically achieved? A: The compound is synthesized via nucleophilic substitution reactions, where a pyridazine intermediate reacts with a 3-chlorobenzoyl-substituted piperazine under basic conditions. Wang et al. reported coupling reactions in anhydrous solvents (e.g., dichloromethane or DMF) with yields optimized by controlling temperature and stoichiometry . Structural confirmation relies on X-ray crystallography to resolve the chlorobenzoyl and chlorophenyl substituents, supplemented by spectroscopic methods (1H/13C NMR, HRMS) to verify bond connectivity and purity .

Safety and Handling Protocols Q: What are the recommended safety protocols for handling this compound in laboratory settings? A: Safety data sheets recommend using nitrile gloves, chemical goggles, and flame-retardant lab coats. Procedures should be conducted in a fume hood with local exhaust ventilation to avoid inhalation of particulates. Electrostatic discharge during transfer is mitigated by grounding equipment, and storage requires airtight containers in dry, well-ventilated areas away from oxidizers .

Biological Activity Screening Q: What experimental frameworks are used to evaluate the compound's antiplatelet or antiviral activities? A: Antiplatelet activity is assessed via ADP-induced platelet aggregation assays using human platelet-rich plasma, with IC50 values calculated against controls . Antiviral activity is tested in cell-based models (e.g., HIV-1 replication in MT-4 cells), measuring viral load reduction via RT-PCR. Dose-response curves and cytotoxicity assays (MTT method) ensure specificity .

Advanced Questions

Structure-Activity Relationship (SAR) Optimization Q: How do substituent modifications on the pyridazine core influence pharmacological efficacy? A: SAR studies reveal that electron-withdrawing groups (e.g., chloro) at the 3- and 6-positions enhance target binding. For example, replacing the 2-chlorophenyl group with methoxy reduces anti-inotropic activity by 60%, while piperazine N-benzoylation improves metabolic stability by reducing CYP3A4-mediated oxidation . Computational docking (e.g., AutoDock Vina) identifies key interactions with serotonin receptors or viral proteases, guiding rational design .

Addressing Multi-Target Activity Discrepancies Q: How should researchers reconcile conflicting data when the compound exhibits both anti-inotropic and antiviral effects? A: Contradictions may arise from assay-specific conditions (e.g., cell type, concentration). A systematic approach includes:

  • Orthogonal Validation: Confirm anti-inotropic activity via patch-clamp electrophysiology and antiviral effects through plaque reduction neutralization tests.
  • Pathway Analysis: Use RNA sequencing to identify differentially expressed genes in treated vs. untreated cells.
  • Meta-Analysis: Cross-reference historical data (e.g., Monge et al., 1991) to contextualize pleiotropic mechanisms .

Purity and Analytical Method Development Q: What advanced chromatographic techniques are employed to assess purity and stability? A: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 230 nm resolves degradation products. For stability studies, forced degradation under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions identifies labile moieties. Mass spectrometry (LC-QTOF-MS) confirms degradation pathways .

Solubility and Bioavailability Enhancement Q: What formulation strategies improve aqueous solubility for in vivo studies? A: Co-solvent systems (e.g., PEG-400/water) or solid dispersion with PVP-K30 increase solubility by 5-fold. Pharmacokinetic studies in rodent models show enhanced bioavailability (AUC0-24) via micronization (jet milling) to reduce particle size below 5 µm .

Computational Modeling for Target Prediction Q: How can molecular dynamics simulations predict off-target interactions? A: Desmond or GROMACS simulations model ligand-receptor binding over 100-ns trajectories. Free energy calculations (MM-PBSA) quantify binding affinities for kinase or GPCR targets, while SwissADME predicts CYP450 inhibition risks to prioritize synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.